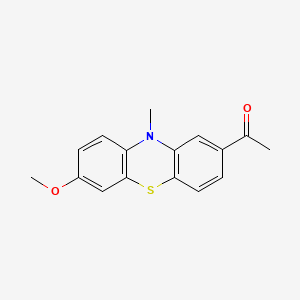
2-Methylisouronium sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylisouronium sulfate is a chemical compound with the molecular formula C2H8N4O4S. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its crystalline structure and high solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methylisouronium sulfate can be synthesized through the reaction of methyl isocyanate with ammonium sulfate. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is produced using continuous-flow microreactor systems. These systems allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylisouronium sulfate undergoes various chemical reactions, including nitration, oxidation, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize this compound, leading to the formation of various oxidation products.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, resulting in the formation of substituted derivatives.
Major Products Formed:
- O-methyl-N-nitroisourea (from nitration)
- Various oxidation products (from oxidation)
- Substituted derivatives (from substitution)
Wissenschaftliche Forschungsanwendungen
2-Methylisouronium sulfate has a wide range of applications in scientific research:
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Wirkmechanismus
The mechanism of action of 2-Methylisouronium sulfate involves its interaction with specific molecular targets and pathways. For example, in the nitration reaction, the compound undergoes electrophilic substitution, where the nitronium ion (NO2+) attacks the methylisouronium moiety, leading to the formation of O-methyl-N-nitroisourea . This reaction is highly exothermic and requires careful control of reaction conditions to prevent side reactions and ensure high yield.
Vergleich Mit ähnlichen Verbindungen
- O-Methylisourea hemisulfate
- Methyl carbamimidate
- O-Methylpseudourea sulfate
Comparison: 2-Methylisouronium sulfate is unique due to its high solubility in water and its ability to undergo a wide range of chemical reactions. Compared to similar compounds like O-Methylisourea hemisulfate, it offers distinct advantages in terms of reactivity and versatility in synthetic applications .
Eigenschaften
Molekularformel |
C4H14N4O6S |
|---|---|
Molekulargewicht |
246.25 g/mol |
IUPAC-Name |
[amino(methoxy)methylidene]azanium;sulfate |
InChI |
InChI=1S/2C2H6N2O.H2O4S/c2*1-5-2(3)4;1-5(2,3)4/h2*1H3,(H3,3,4);(H2,1,2,3,4) |
InChI-Schlüssel |
QSCPQKVWSNUJLJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=[NH2+])N.COC(=[NH2+])N.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





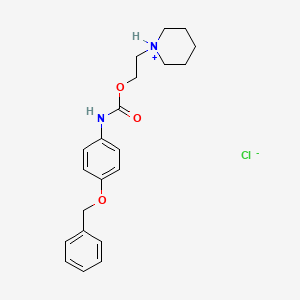
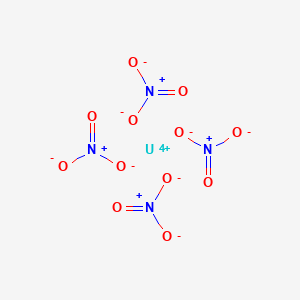
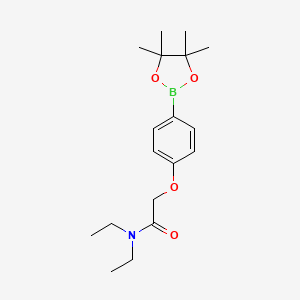

![7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B13733438.png)
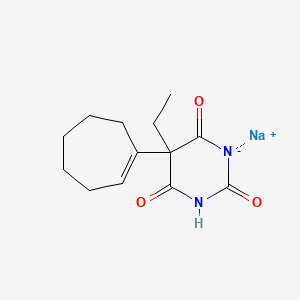



![triethyl-[[4-[(triethylazaniumyl)methyl]phenyl]methyl]azanium;chloride](/img/structure/B13733465.png)
